1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17536497
Molecular Formula: C8H12N6
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N6 |
|---|---|
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 1-[2-(4-methylpyrazol-1-yl)ethyl]triazol-4-amine |
| Standard InChI | InChI=1S/C8H12N6/c1-7-4-10-13(5-7)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3 |
| Standard InChI Key | JVFIDAPMZADOAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)CCN2C=C(N=N2)N |
Introduction
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of both pyrazole and triazole rings. This unique combination makes it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The compound's molecular weight is approximately 191.23 g/mol, and its structure includes a triazole ring connected to a pyrazole substituent via an ethyl linker.
Synthesis Methods
The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves several steps. A common method involves the reaction of 4-methylpyrazole with an appropriate alkyl halide to form an intermediate, which is then treated with sodium azide to introduce the triazole moiety. These methods can be optimized based on available reagents and desired yields.
Structural Similarities and Comparison
Several compounds share structural similarities with 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine. Notable examples include:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 4-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine | 1341847-37-7 | Contains two pyrazole rings |
| 2-(4-Methyl-1H-pyrazol-1-yl)ethanamine | 1006458-47-4 | Simple amine derivative |
| 1-[2-(4-Methyl-1H-pyrazol-4-yloxy)ethyl]-5-methyltriazole | Not available | Contains an ether linkage |
The uniqueness of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine lies in its combination of both pyrazole and triazole rings within a single molecule, allowing for diverse interactions within biological systems compared to other similar compounds.
Research Findings and Future Directions
Research indicates that compounds containing both triazole and pyrazole functionalities exhibit significant biological activities, including antimicrobial and anticancer properties. Interaction studies are crucial for understanding how 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine interacts with biological targets, which is essential for advancing this compound into preclinical and clinical phases.
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